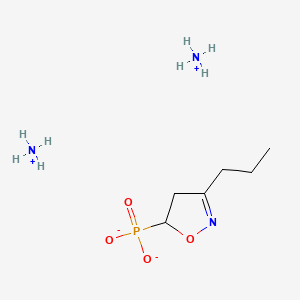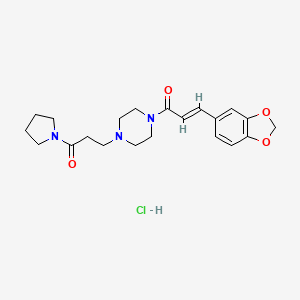
Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(3-oxo-3-(1-pyrrolidinyl)propyl)-,monohydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(3-oxo-3-(1-pyrrolidinyl)propyl)-, monohydrochloride, (E)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include piperazine, benzodioxole derivatives, and pyrrolidine derivatives. Common synthetic routes could involve:
Condensation Reactions: Combining piperazine with benzodioxole derivatives under acidic or basic conditions.
Acylation Reactions: Introducing the acyl group to the piperazine ring.
Cyclization Reactions: Forming the pyrrolidine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to favor desired reactions.
Purification Techniques: Employing chromatography or crystallization methods to purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, piperazine derivatives are often studied for their potential pharmacological activities. This compound might exhibit properties such as enzyme inhibition or receptor binding.
Medicine
Piperazine derivatives are known for their potential therapeutic applications. This compound could be investigated for its efficacy in treating certain medical conditions, such as parasitic infections or neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
類似化合物との比較
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, often studied for their pharmacological properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, known for their diverse biological activities.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
97181-31-2 |
|---|---|
分子式 |
C21H28ClN3O4 |
分子量 |
421.9 g/mol |
IUPAC名 |
3-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27N3O4.ClH/c25-20(6-4-17-3-5-18-19(15-17)28-16-27-18)24-13-11-22(12-14-24)10-7-21(26)23-8-1-2-9-23;/h3-6,15H,1-2,7-14,16H2;1H/b6-4+; |
InChIキー |
XYVGOQRFVDOCJN-CVDVRWGVSA-N |
異性体SMILES |
C1CCN(C1)C(=O)CCN2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl |
正規SMILES |
C1CCN(C1)C(=O)CCN2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




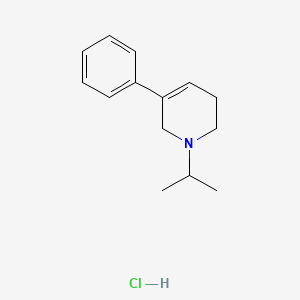

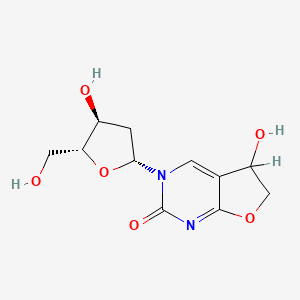
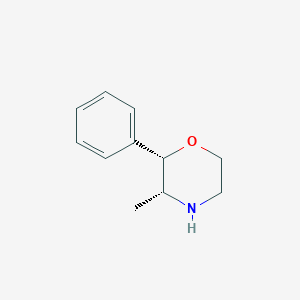
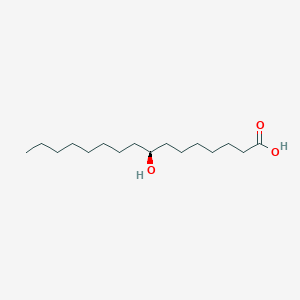

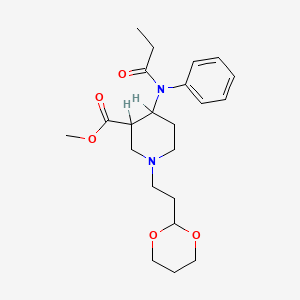
![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)



